molecular formula C6H10ClN3OS B13452783 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride

Cat. No.: B13452783
M. Wt: 207.68 g/mol
InChI Key: YVNYOVVTQNVMAL-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride is a chemical compound that features a thiazole ring, an aminomethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride typically involves the reaction of a thiazole derivative with an aminomethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring, leading to a diverse range of derivatives .

Scientific Research Applications

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

Molecular Formula

C6H10ClN3OS

Molecular Weight

207.68 g/mol

IUPAC Name

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C6H9N3OS.ClH/c1-8-6(10)4-3-11-5(2-7)9-4;/h3H,2,7H2,1H3,(H,8,10);1H

InChI Key

YVNYOVVTQNVMAL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CSC(=N1)CN.Cl

Origin of Product

United States

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